Cas no 86871-57-0 (N,N-dimethyl-3-[(5-phenyl-1H-pyrazol-3-yl)oxy]propan-1-amine (2E)-but-2-enedioate)

N,N-dimethyl-3-[(5-phenyl-1H-pyrazol-3-yl)oxy]propan-1-amine (2E)-but-2-enedioate structure
86871-57-0 structure
Product name:N,N-dimethyl-3-[(5-phenyl-1H-pyrazol-3-yl)oxy]propan-1-amine (2E)-but-2-enedioate
CAS No:86871-57-0
MF:C18H23N3O5
MW:361.39232468605
CID:1857710
PubChem ID:6448410

N,N-dimethyl-3-[(5-phenyl-1H-pyrazol-3-yl)oxy]propan-1-amine (2E)-but-2-enedioate Chemical and Physical Properties

Names and Identifiers

    • N,N-dimethyl-3-[(5-phenyl-1H-pyrazol-3-yl)oxy]propan-1-amine (2E)-but-2-enedioate
    • (E)-but-2-enedioic acid,N,N-dimethyl-3-[(5-phenyl-1H-pyrazol-3-yl)oxy]propan-1-amine
    • 3-(3-(Dimethylamino)propoxy)-5-phenylpyrazole maleate
    • 86871-57-0
    • 1-Propanamine, N,N-dimethyl-3-((5-phenyl-1H-pyrazol-3-yl)oxy)-, (Z)-2-butenedioate (1:1)
    • N,N-Dimethyl-3-((5-phenyl-1H-pyrazol-3-yl)oxy)-1-propanamine (Z)-2-butenedioate (1:1)
    • Inchi: InChI=1S/C14H19N3O.C4H4O4/c1-17(2)9-6-10-18-14-11-13(15-16-14)12-7-4-3-5-8-12;5-3(6)1-2-4(7)8/h3-5,7-8,11H,6,9-10H2,1-2H3,(H,15,16);1-2H,(H,5,6)(H,7,8)/b;2-1+
    • InChI Key: JTLYPEQHOMGUCR-WLHGVMLRSA-N
    • SMILES: CN(C)CCCOC1=NNC(=C1)C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O

Computed Properties

  • Exact Mass: 361.16377084Da
  • Monoisotopic Mass: 361.16377084Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 8
  • Complexity: 348
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 116Ų

N,N-dimethyl-3-[(5-phenyl-1H-pyrazol-3-yl)oxy]propan-1-amine (2E)-but-2-enedioate Related Literature

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